Déférasirox Méthylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

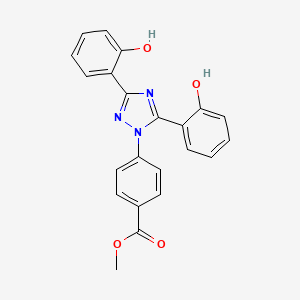

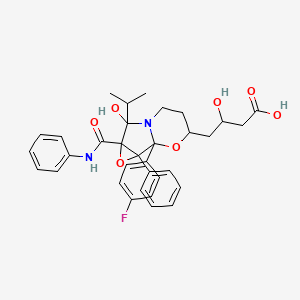

Deferasirox Methyl Ester is a derivative of Deferasirox , an orally active tridentate iron chelator . It is used to get rid of iron when too much is in the body .

Molecular Structure Analysis

The molecular formula of Deferasirox Methyl Ester is C22H17N3O4 . It has a molecular weight of 387.39 .Physical and Chemical Properties Analysis

Deferasirox Methyl Ester has a melting point of 181-183°C and a predicted boiling point of 633.0±65.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 .Applications De Recherche Scientifique

Traitement de la surcharge en fer

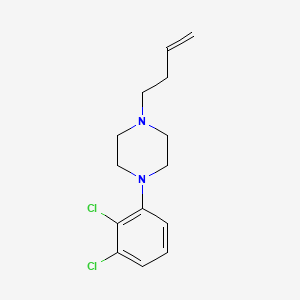

Déférasirox: est principalement utilisé comme chélateur du fer pour traiter la surcharge chronique en fer due aux transfusions sanguines. Les patients atteints de maladies comme les syndromes thalassémiques nécessitent souvent des transfusions sanguines fréquentes, ce qui entraîne un excès de fer dans l'organisme, qui peut être toxique. Le déférasirox se lie au fer, ce qui permet son excrétion par l'organisme {svg_1}.

Chimie analytique

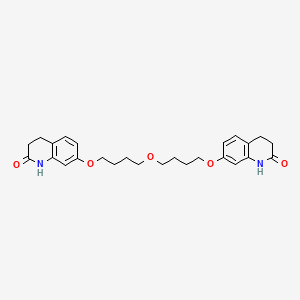

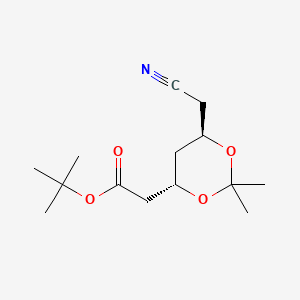

En chimie analytique, plus précisément en chromatographie ionique (CI), Déférasirox Méthylique peut servir de matériau de référence de haute pureté pour la séparation et la quantification des ions dans les échantillons aqueux {svg_2}.

Évaluation pharmacologique

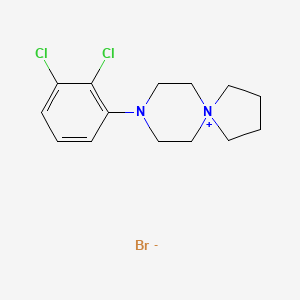

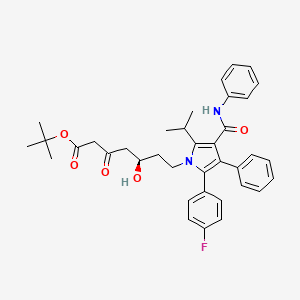

Des études pharmacologiques évaluent le déférasirox et ses dérivés pour leur efficacité dans le traitement de la surcharge en fer dans diverses anémies à charge de fer au-delà de la thalassémie, telles que la drépanocytose {svg_3}.

Recherche sur le cancer

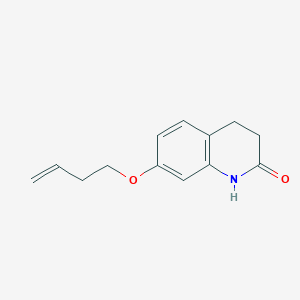

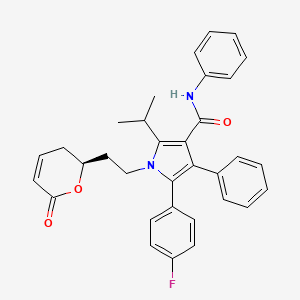

Les dérivés de déférasirox, y compris potentiellement This compound, sont étudiés pour leur capacité à cibler les organites et à présenter une activité accrue contre les cellules cancéreuses, telles que les cellules cancéreuses du poumon A549 {svg_4}.

Systèmes d'administration de médicaments

La recherche sur les systèmes vésiculaires à réponse au pH pour l'administration de médicaments a exploré l'utilisation de déférasirox et de ses dérivés pour des applications efficaces de thérapie anticancéreuse. Ces systèmes peuvent améliorer l'efficacité de l'administration de médicaments et cibler les cellules cancéreuses plus efficacement {svg_5}.

Mécanisme D'action

Target of Action

Deferasirox Methyl Ester is an iron chelator . Its primary target is iron, specifically trivalent (ferric) iron . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excess iron can lead to toxicity and damage to organs such as the heart or liver .

Mode of Action

Deferasirox Methyl Ester works by binding to trivalent (ferric) iron with a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This process is known as "chelation" . The formed complex is then ready for elimination from the body .

Biochemical Pathways

The primary biochemical pathway involved in the action of Deferasirox Methyl Ester is the iron homeostasis pathway. By binding to excess iron, Deferasirox Methyl Ester helps to regulate iron levels in the body, preventing iron overload . It’s also worth noting that Deferasirox Methyl Ester has been shown to suppress transforming growth factor-ß1 (TGF-ß1), a key signaling molecule in pancreatic adenocarcinoma .

Pharmacokinetics

Deferasirox Methyl Ester is metabolized primarily through glucuronidation by UGT1A1 and UGT1A3, with minor oxidation by CYP450 . It undergoes enterohepatic recirculation . The majority of Deferasirox Methyl Ester and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .

Result of Action

The primary result of Deferasirox Methyl Ester’s action is the reduction of iron overload in the body . By forming a stable complex with iron, it facilitates the removal of excess iron from the body, primarily through the feces . This helps to prevent damage to organs such as the heart or liver from excess iron .

Action Environment

The efficacy and stability of Deferasirox Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (UGT1A1, UGT1A3, CYP450) could potentially affect the metabolism and elimination of Deferasirox Methyl Ester . Additionally, the compound’s action may be affected by the patient’s iron levels, as its primary function is to bind and eliminate excess iron .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Deferasirox Methyl Ester functions as an iron chelator, binding to iron ions with high affinity. It interacts with various biomolecules, including enzymes and proteins involved in iron metabolism. The compound forms a stable complex with trivalent iron (Fe3+), which is then excreted from the body . Deferasirox Methyl Ester has a low affinity for other metals such as zinc and copper, which minimizes its impact on essential trace elements .

Cellular Effects

Deferasirox Methyl Ester exhibits significant effects on cellular processes, particularly in cells with high iron requirements. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by depleting intracellular iron levels . The compound also affects cell signaling pathways, including the downregulation of transforming growth factor-beta (TGF-β) signaling, which is crucial for cancer cell survival and proliferation . Additionally, Deferasirox Methyl Ester influences gene expression related to iron metabolism and cellular stress responses .

Molecular Mechanism

At the molecular level, Deferasirox Methyl Ester exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also inhibits the activity of enzymes involved in iron metabolism, further contributing to its iron-chelating effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Deferasirox Methyl Ester have been observed to change over time. The compound is stable under physiological conditions and maintains its iron-chelating activity over extended periods . Long-term studies have shown that Deferasirox Methyl Ester can effectively reduce iron levels in cells and tissues without significant degradation . Prolonged exposure to the compound may lead to renal impairment, which is reversible with proper monitoring .

Dosage Effects in Animal Models

The effects of Deferasirox Methyl Ester vary with different dosages in animal models. At lower doses, the compound effectively reduces iron levels without causing significant adverse effects . At higher doses, Deferasirox Methyl Ester can induce toxicity, including renal impairment and gastrointestinal disturbances . The therapeutic window for Deferasirox Methyl Ester is relatively narrow, necessitating careful dosage adjustments to balance efficacy and safety .

Metabolic Pathways

Deferasirox Methyl Ester is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes . A minor portion of the compound undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes . The metabolites are mainly excreted in the bile, with a smaller fraction eliminated through the urine . The metabolic pathways of Deferasirox Methyl Ester ensure its efficient clearance from the body while maintaining its therapeutic effects .

Transport and Distribution

Within cells and tissues, Deferasirox Methyl Ester is transported and distributed primarily through binding to serum albumin . The compound’s high lipophilicity facilitates its uptake by cells, where it exerts its iron-chelating effects . Deferasirox Methyl Ester is also distributed to various tissues, including the liver, kidneys, and heart, where it helps reduce iron overload .

Subcellular Localization

Deferasirox Methyl Ester localizes to specific subcellular compartments, including the cytoplasm and lysosomes . The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can effectively chelate intracellular iron . This subcellular localization is crucial for the compound’s activity, as it ensures that Deferasirox Methyl Ester can access and neutralize iron stores within cells .

Propriétés

IUPAC Name |

methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUCUUVFSUCLCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the origin of Deferasirox Methyl Ester and how can it be detected?

A: Deferasirox Methyl Ester (2) is a related substance (impurity) observed during the process development of Deferasirox, an orally active iron chelating agent [, ]. It originates as a byproduct during the synthesis of Deferasirox. The research papers describe analytical methods, including chromatographic techniques, that enable the detection and quantification of Deferasirox Methyl Ester in the presence of Deferasirox [, ].

Q2: Could you elaborate on the synthesis and structural characterization of Deferasirox Methyl Ester?

A: The synthesis of Deferasirox Methyl Ester is described in the research papers, involving specific reaction conditions and reagents [, ]. While the papers do not provide complete spectroscopic data for Deferasirox Methyl Ester, they mention characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that can confirm its structure and differentiate it from Deferasirox [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)